6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound that features a pyrrolidine ring, a tetrahydropyrimidine ring, and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the formation of the pyrrolidine and tetrahydropyrimidine rings followed by their coupling. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride: This compound has a similar structure but with an ethyl group instead of a methyl group.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings and functional groups.
Uniqueness
The uniqueness of 6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15ClN4O2 |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;/h4,6H,2-3,5,10H2,1H3,(H,11,15);1H/t6-;/m1./s1 |
InChI Key |
WIGPGVCCUJYPRR-FYZOBXCZSA-N |
Isomeric SMILES |
CN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N.Cl |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl |
Origin of Product |
United States |
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